molecular formula C24H24N2O5 B2960999 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946205-09-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2960999
CAS No.: 946205-09-0
M. Wt: 420.465
InChI Key: AUZZYUPVPQZKHN-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H24N2O5 and its molecular weight is 420.465. The purity is usually 95%.
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Scientific Research Applications

1. Structural Analysis and Crystal Packing

The study on benznidazole, a compound with structural similarities, focuses on the conformation and crystal packing, highlighting the importance of intermolecular hydrogen bonds. This research could provide a foundation for understanding how similar compounds, including N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide, interact at the molecular level, which is crucial for the development of pharmaceuticals and materials science (Soares-Sobrinho et al., 2018).

2. Inhibitory and Anticancer Activities

Research into thiazolyl N-benzyl-substituted acetamide derivatives, such as KX2-391, demonstrates the potential for compounds with similar structural features to act as kinase inhibitors with anticancer activities. These studies explore the synthesis and evaluation of derivatives for their ability to inhibit cell proliferation in various cancer cell lines, indicating the therapeutic applications of structurally related compounds (Fallah-Tafti et al., 2011).

3. Synthetic Methodologies for Bioactive Compounds

Synthesis studies, such as those on uridine derivatives, provide insights into methodologies for creating compounds with potential bioactivity. These methodologies can be adapted to synthesize a wide range of compounds, including this compound, for various applications ranging from pharmaceuticals to biochemical research (Thomas et al., 1988).

4. Ligand-Protein Interactions and Molecular Docking Studies

Studies on bioactive benzothiazolinone acetamide analogs, which involve spectroscopic, quantum mechanical studies, and molecular docking, highlight the importance of understanding ligand-protein interactions. Such research aids in the development of compounds with specific biological activities and can be applied to the design of new therapeutic agents with enhanced efficacy and specificity (Mary et al., 2020).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-16-3-5-18(6-4-16)14-29-23-12-26(17(2)9-20(23)27)13-24(28)25-11-19-7-8-21-22(10-19)31-15-30-21/h3-10,12H,11,13-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZZYUPVPQZKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.